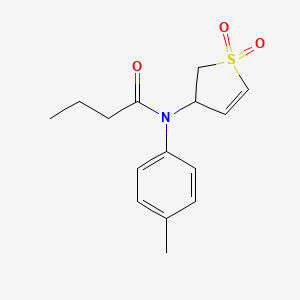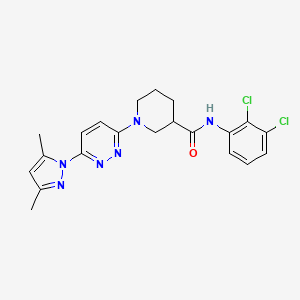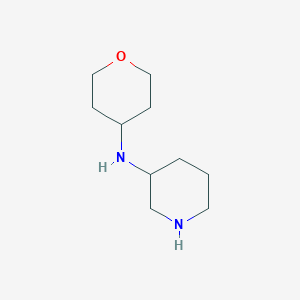
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)butyramide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DBT and has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
The mechanism of action of DBT is not fully understood, but it is believed to act as a modulator of various signaling pathways in the body. DBT has been shown to inhibit the activity of certain enzymes and receptors, which can lead to changes in cellular function.
Biochemical and Physiological Effects:
DBT has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. DBT has also been shown to have potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Advantages and Limitations for Lab Experiments
DBT has several advantages for lab experiments, including its ability to cross the blood-brain barrier, its unique chemical structure, and its potential use as a drug delivery system. However, there are also limitations to using DBT in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on DBT, including its potential use in the treatment of various diseases, its potential use as a polymer additive, and its potential use as a catalyst for the degradation of pollutants. Further research is also needed to fully understand the mechanism of action of DBT and its potential toxicity.
Synthesis Methods
DBT can be synthesized using various methods, including the reaction of p-tolylbutyramide with sulfuric acid and hydrogen peroxide. The reaction takes place in the presence of a catalyst and results in the formation of DBT. Other methods include the reaction of p-tolylbutyramide with sulfuric acid and potassium permanganate or the reaction of p-tolylbutyramide with sulfuric acid and sodium nitrate.
Scientific Research Applications
DBT has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, DBT has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In material science, DBT has been studied for its potential use as a polymer additive due to its unique chemical structure. In environmental science, DBT has been studied for its potential use as a catalyst for the degradation of pollutants.
properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-3-4-15(17)16(13-7-5-12(2)6-8-13)14-9-10-20(18,19)11-14/h5-10,14H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLODONILUNCGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)butyramide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2792064.png)

![2-Methyl-6-[4-(pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]pyridazin-3-one](/img/structure/B2792066.png)
![4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2792067.png)


![2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2792072.png)



![N-[3-(2-pyrazinyloxy)phenyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2792082.png)